molecular formula C9H7IN2 B13945836 6-Ethenyl-3-iodo-1H-indazole

6-Ethenyl-3-iodo-1H-indazole

Cat. No.: B13945836
M. Wt: 270.07 g/mol
InChI Key: OQBUWVZVEPNQBT-UHFFFAOYSA-N
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Description

6-Ethenyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of both an ethenyl group and an iodine atom in the 6- and 3-positions, respectively, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethenyl-3-iodo-1H-indazole typically involves the iodination of a pre-formed indazole core. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Ethenyl-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom can enhance its binding affinity to certain targets, while the ethenyl group can participate in covalent bonding or other interactions . The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

6-ethenyl-3-iodo-2H-indazole

InChI

InChI=1S/C9H7IN2/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h2-5H,1H2,(H,11,12)

InChI Key

OQBUWVZVEPNQBT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=NNC(=C2C=C1)I

Origin of Product

United States

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